
3-Bromo-5-fluoro-2-iodobenzotrifluoride
Descripción general
Descripción
3-Bromo-5-fluoro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I . Its molecular weight is 368.89 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-2-iodobenzotrifluoride consists of a benzene ring substituted with bromo, fluoro, iodo, and trifluoromethyl groups . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-iodobenzotrifluoride has a density of 2.2±0.1 g/cm3 . It has a boiling point of 231.0±40.0 °C at 760 mmHg . The flash point is 93.5±27.3 °C . The exact melting point is not available .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Radioligands
Studies have detailed the synthesis and characterization of novel radioligands for imaging brain receptors, utilizing halogenated precursors similar in complexity to 3-Bromo-5-fluoro-2-iodobenzotrifluoride. For instance, the development of [11C]SP203 as a radioligand for imaging metabotropic glutamate 5 receptors in the brain showcases the critical role of halogenated intermediates in the synthesis of compounds for neuroimaging applications (Siméon et al., 2012).
Trifluoromethylation Reactions
The trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3 is another area of significant research interest, highlighting the potential of halogenated benzotrifluorides in facilitating reactions that introduce trifluoromethyl groups into various aromatic compounds. These reactions expand the toolkit available for synthesizing fluorinated molecules, which are of immense interest due to their pharmacological properties (Lishchynskyi et al., 2013).
Ligand Effects on Lanthanide Complexes
Research into the effects of halogenobenzoate ligands on the structural and luminescent properties of lanthanide complexes provides insights into the design of materials with specific optical properties. Such studies can inform the development of novel materials for use in sensing, imaging, and lighting technologies, demonstrating the versatility of halogenated compounds in materials science (Monteiro et al., 2015).
Catalytic Applications
Investigations into the catalytic activities of halogenated compounds, including those related to 3-Bromo-5-fluoro-2-iodobenzotrifluoride, underscore their potential utility in facilitating a broad range of chemical transformations. This includes the development of new catalytic methods for the hydrodefluorination of fluorocarbons, showcasing the ability to activate and transform C-F bonds in environmentally persistent compounds (Vela et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNJIWJQGUCDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)
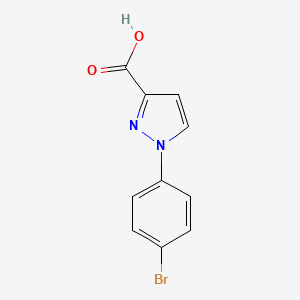

![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)
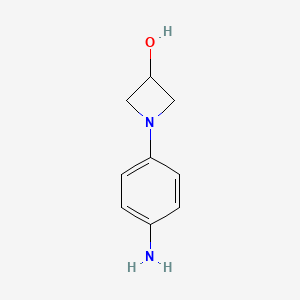
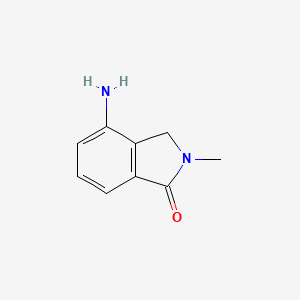


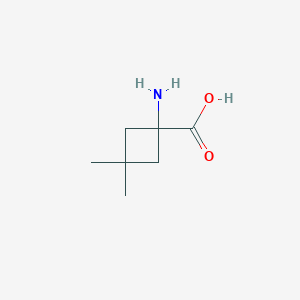
![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)
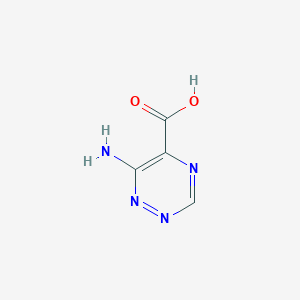
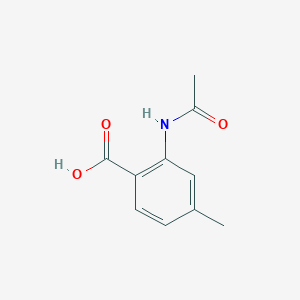
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)